molecular formula C6H11FO5 B1197257 alpha-D-Glucopyranosyl fluoride CAS No. 2106-10-7

alpha-D-Glucopyranosyl fluoride

Cat. No. B1197257
CAS RN: 2106-10-7
M. Wt: 182.15 g/mol
InChI Key: ATMYEINZLWEOQU-GASJEMHNSA-N
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Description

Synthesis Analysis

Alpha-D-Glucopyranosyl fluoride can be synthesized through a stepwise solvent-promoted SNi reaction, displaying mechanistic implications for retaining glycosyltransferases. The solvolysis of alpha-D-glucopyranosyl fluoride in hexafluoro-2-propanol yields two products, highlighting the importance of solvent effects in the synthesis and rearrangement of glycosyl fluorides (Chan, Tang, & Bennet, 2012).

Molecular Structure Analysis

The molecular structure of alpha-D-glucopyranosyl fluoride has been elucidated through various spectroscopic and crystallographic techniques, revealing its conformation and stereochemistry. X-ray analyses of peracetylated alpha-D-glucopyranosyl fluoride demonstrate the glycopyranosyl ring's regular (4)C1 chair conformation, with the anomeric fluoride adopting an axial orientation, highlighting the strong anomeric effect influencing the molecule's structure (Dedola, Hughes, & Field, 2010).

Chemical Reactions and Properties

Alpha-D-Glucopyranosyl fluoride acts as a glucopyranosyl donor in various enzymatic reactions, such as those catalyzed by sucrose phosphorylase, indicating its versatility as a substrate for enzyme-mediated glycosylation processes. The enzyme catalyzes the hydrolysis of glucosyl fluoride at rates comparable to sucrose, underscoring its utility as a glucose donor in biochemical transformations (Gold & Osber, 1971).

Scientific Research Applications

  • Fluorine-19 NMR Studies : Alpha-D-Glucopyranosyl fluoride's transport in human erythrocytes was studied using fluorine-19 magnetization transfer, although its exchange rate was too slow for effective measurement. This study highlighted significant differences in the permeabilities of alpha and beta forms of glucopyranosyl fluorides, which could be explained by an alternating conformation model involving selective binding preferences based on the conformation and site of fluorination (London & Gabel, 1995).

  • Enzyme Inhibition Studies : Alpha-D-Glucopyranosyl fluoride strongly inhibits alpha-glucan phosphorylase from rabbit muscle and, to a lesser extent, from potato tubers. The study explored its competitive inhibition characteristics, providing insights into the binding interactions with the enzyme (Ariki & Fukui, 1975).

  • Glycosyltransferase Research : This compound served as a D-glucopyranosyl donor for the glycosyltransferase from Streptococcus mutans, resulting in a D-glucan of high molecular weight and fluoride ion. The study also explored the inhibitory effects of various monosaccharides on this reaction (Figures & Edwards, 1976).

  • Sucrose Phosphorylase Substrate : Alpha-D-Glucopyranosyl fluoride was identified as a substrate for sucrose phosphorylase from Pseudomonas saccharophila, displaying comparable kinetic properties to sucrose (Gold & Osber, 1971).

Future Directions

In addition to alpha-D-fluoroglucose, the glycosyl donors alpha-D-fluoromaltose and alpha-D-fluorogalactose underwent glycosylation with Boc-Tyr-OH under the reaction conditions, providing O-glycosyl . This suggests potential future directions for research and applications of alpha-D-Glucopyranosyl fluoride and similar compounds.

properties

IUPAC Name

(2R,3R,4S,5S,6R)-2-fluoro-6-(hydroxymethyl)oxane-3,4,5-triol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11FO5/c7-6-5(11)4(10)3(9)2(1-8)12-6/h2-6,8-11H,1H2/t2-,3-,4+,5-,6+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATMYEINZLWEOQU-DVKNGEFBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)F)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H11FO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

alpha-D-Glucopyranosyl fluoride

CAS RN

2106-10-7
Record name 1-Fluoro-1-deoxy-?-D-glucose
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
58
Citations
NS Banait, WP Jencks - Journal of the American Chemical Society, 1991 - ACS Publications
The first-order rate constants for the disappearance of-D-glucopyranosyl fluoride in thepresence of anionic nucleophiles show a linear dependence on the concentration of the …
Number of citations: 176 pubs.acs.org
NS Banait, WP Jencks - Journal of the American Chemical Society, 1991 - ACS Publications
The hydrolysis of-D-glucopyranosyl fluoride is catalyzed by phosphate and phosphonate buffers in the pH-independent region in water and in deuterium oxide at 30.0 C and µ= 2.0 M (…
Number of citations: 66 pubs.acs.org
Y Tanaka, W Tao, JS Blanchard, EJ Hehre - Journal of Biological Chemistry, 1994 - Elsevier
Secondary tritium and primary 14C kinetic isotope effects were measured for the hydrolysis of alpha-D-glucopyranosyl fluoride catalyzed by sugar beet seed alpha-D-glucosidase, …
Number of citations: 91 www.sciencedirect.com
A Konstantinidis, ML Sinnott - Biochemical Journal, 1991 - portlandpress.com
… (3)-fold slower than alpha-D-glucopyranosyl fluoride and 4 x 10(… which it hydrolyses alpha-D-glucopyranosyl fluoride (Km 38 … 6.2 x 10(-4) relative to alpha-D-glucopyranosyl fluoride …
Number of citations: 72 portlandpress.com
J Defaye, A Gadelle, J Papadopoulos… - Appl. Polym. Symp.; …, 1983 - osti.gov
… similarly, except only traces of II can be detected whatever the temperature and reaction conditions, indicating that I and III are initially converted into alpha-D-glucopyranosyl fluoride …
Number of citations: 20 www.osti.gov
RE London, SA Gabel - Biophysical journal, 1995 - cell.com
… Although rate constants and permeabilities could be determined for beta-D-glucopyranosyl fluoride, the exchange rate for alpha-D-glucopyranosyl fluoride was found to be too slow for …
Number of citations: 20 www.cell.com
G Finizia - 1991 - elibrary.ru
… The glycosylation reactions of 3-O-benzyl-2,6-dideoxy-2-thiophenyl-$\alpha$-D-glucopyranosyl fluoride 4-acetate (III-16), the corresponding glucopyranose (III-17) and the 1-…
Number of citations: 2 elibrary.ru
M Díaz-Lobo, JM Fernández-Novell - Journal of Carbohydrate …, 2021 - Taylor & Francis
… A reported specific inhibitor of GP is 2-deoxy-2-fluoro-alpha-D-glucopyranosyl fluoride (F 2 Glc) which is a non-metabolized, superior glucose analog. [ Citation 4 ] The inhibitory …
Number of citations: 1 www.tandfonline.com
JM Fernández-Novell, M Díaz-Lobo - Applied biochemistry and …, 2018 - Springer
… Another reported specific GP inhibitor is 2-deoxy-2-fluoro-alpha-d-glucopyranosyl fluoride (F 2 Glc) which is a nonmetabolized, superior glucose analogue [36]. The inhibitory potential …
Number of citations: 3 link.springer.com
N Sannikova - 2018 - summit.sfu.ca
Enzymes that catalyze the removal of carbohydrate units from biological molecules are called glycoside hydrolases (GH). These enzymes have been categorized into more than 150 …
Number of citations: 2 summit.sfu.ca

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